Lisaftoclax

Catalog No.
S3316955
CAS No.
2180923-05-9
M.F
C45H48ClN7O8S
M. Wt
882.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisaftoclax

CAS Number

2180923-05-9

Product Name

Lisaftoclax

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H48ClN7O8S

Molecular Weight

882.4 g/mol

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N

SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Description

The exact mass of the compound Bcl-2/Bcl-xl inhibitor 1 is 881.2973604 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable compound that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This compound is designed to induce apoptosis in cancer cells by disrupting the protective mechanisms that allow these cells to evade programmed cell death. Lisaftoclax has shown promising results in clinical trials for various hematologic malignancies, particularly chronic lymphocytic leukemia and small lymphocytic lymphoma, demonstrating both safety and efficacy profiles that warrant further investigation .

Lisaftoclax operates primarily through its interaction with the BCL-2 protein. The compound binds selectively to BCL-2 with an inhibition constant (Ki) of less than 0.1 nanomolar, effectively disrupting the BCL-2:BIM complex that is crucial for maintaining cell survival . This disruption leads to a loss of mitochondrial membrane potential and activates pro-apoptotic pathways, culminating in cell death. The chemical structure of lisaftoclax includes various functional groups that facilitate its binding affinity and selectivity towards BCL-2, enhancing its therapeutic potential against malignancies characterized by high BCL-2 expression .

In preclinical studies, lisaftoclax demonstrated robust antitumor activity across multiple cancer models. It has been particularly effective in inducing apoptosis in B-cell malignancies where BCL-2 plays a critical role in tumor survival. Clinical trials have reported significant objective response rates among patients with relapsed or refractory chronic lymphocytic leukemia and small lymphocytic lymphoma, with partial responses observed in a majority of participants . The compound's unique pharmacokinetic profile allows for rapid clearance of malignant cells while minimizing the risk of tumor lysis syndrome, a common complication associated with other BCL-2 inhibitors like venetoclax .

The synthesis of lisaftoclax involves several key steps that focus on creating a compound with high selectivity for BCL-2. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

  • Formation of Core Structure: Initial synthesis often begins with the creation of a core scaffold that mimics the BH3 domain of pro-apoptotic proteins.
  • Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards BCL-2.
  • Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels suitable for clinical use.

The precise details of these methods may vary based on ongoing research and development efforts by pharmaceutical companies .

Lisaftoclax is primarily being investigated for its application in treating hematologic malignancies, particularly those characterized by overexpression of BCL-2. Clinical trials are ongoing to evaluate its effectiveness against:

  • Chronic lymphocytic leukemia
  • Small lymphocytic lymphoma
  • Other hematologic malignancies

Interaction studies have indicated that lisaftoclax does not exhibit significant drug-drug interactions when administered alongside other treatments such as ibrutinib. This compatibility suggests that it may be used in combination therapies without compromising efficacy or safety profiles . Further pharmacokinetic studies are necessary to fully understand its interactions with other medications commonly used in oncology.

Lisaftoclax belongs to a class of drugs known as BCL-2 inhibitors, which includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityFDA ApprovalKey Characteristics
VenetoclaxHighYesFirst FDA-approved BCL-2 inhibitor; associated with tumor lysis syndrome; requires ramp-up dosing.
NavitoclaxModerateNoTargets multiple BCL family proteins; associated with thrombocytopenia; limits its use.
ObatoclaxLowNoNon-selective; targets multiple anti-apoptotic proteins but less effective than selective inhibitors.
LisaftoclaxVery HighNoSelective for BCL-2; shows promise in clinical trials without significant adverse effects like tumor lysis syndrome.

Lisaftoclax's unique selectivity and favorable safety profile distinguish it from other compounds in this class, making it a compelling candidate for further clinical development .

BCL-2 Family Proteins and Apoptotic Regulation

The BCL-2 protein family governs mitochondrial outer membrane permeabilization (MOMP), the critical checkpoint in intrinsic apoptosis [5]. This family comprises:

Protein TypeMembersFunctional Role
Anti-apoptoticBCL-2, BCL-xL, MCL-1Bind pro-apoptotic proteins via BH3 domain
Pro-apoptoticBAX, BAKForm pores in mitochondrial membrane
BH3-only proteinsBIM, BID, PUMA, NOXAActivate BAX/BAK or neutralize BCL-2

Anti-apoptotic members sequester BH3-only proteins (e.g., BIM) and prevent BAX/BAK oligomerization [5] [6]. In hematologic malignancies, overexpression of BCL-2 creates an apoptosis-resistant state by maintaining mitochondrial integrity despite cellular stress [3] [5].

BH3 Mimetics Mechanism of Action

BH3 mimetics are small molecules designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. Lisaftoclax binds the hydrophobic groove of BCL-2 with sub-nanomolar affinity (Ki < 0.1 nM), displacing bound BIM and other BH3-only proteins [3]. This displacement triggers:

  • Release of BAX/BAK from BCL-2 inhibition
  • Oligomerization of BAX/BAK at mitochondrial membranes
  • Cytochrome c release into cytosol [2] [3] [5]

Structural studies reveal that lisaftoclax’s pyrrolopyridine core and cyclobutane group optimize interactions with BCL-2’s P2 and P4 pockets, conferring selectivity over BCL-xL and MCL-1 [3].

Mitochondrial Apoptosis Pathway

Lisaftoclax activates the intrinsic apoptosis pathway through sequential mitochondrial events:

Step 1: BCL-2 inhibition → BIM liberation → BAX/BAK activation
Step 2: BAX/BAK oligomerization → MOMP → Cytochrome c release
Step 3: Cytochrome c + APAF-1 → Caspase-9 activation → Executioner caspases (3/7) [3] [5]

In CLL cells, lisaftoclax induces rapid reductions in absolute lymphocyte count (ALC), with 63.6% of patients achieving partial responses within 2–8 treatment cycles [2]. Mitochondrial bioenergetics studies show ATP depletion within 2 hours of drug exposure, correlating with caspase-3 activation [3].

Molecular Basis of BCL-2 Inhibition by Lisaftoclax

Lisaftoclax exhibits distinct pharmacodynamic properties compared to other BCL-2 inhibitors:

ParameterLisaftoclaxVenetoclax
Half-life3–5 hours26 hours
C~max~ (400 mg)1,850 ng/mL1,200 ng/mL
BCL-2 Binding (Ki)<0.1 nM0.01 nM
Selectivity Ratio>100x (vs BCL-xL)>10x (vs BCL-xL)

Data compiled from [2] [3]

Mechanistically, lisaftoclax:

  • Reduces BCL-2:BIM complexes by 80% within 4 hours in primary CLL cells [3]
  • Increases mitochondrial BIM translocation 3.5-fold vs baseline [3]
  • Synergizes with FAK inhibitors (e.g., APG-2449) to overcome MCL-1/BCL-xL upregulation in AML models [4]

Xenograft studies demonstrate 92% tumor growth inhibition in OCI-LY10 lymphoma models at 100 mg/kg doses, with complete regression in 30% of cases [3]. Combination regimens with rituximab enhance cytotoxic effects through complementary CD20 targeting and BCL-2 inhibition [3].

XLogP3

7.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

881.2973604 g/mol

Monoisotopic Mass

881.2973604 g/mol

Heavy Atom Count

62

UNII

OSL3FEZ1IF

Dates

Modify: 2023-07-26

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